Einecs 229-202-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6428-00-8 |

|---|---|

Molecular Formula |

C18H42NO4P |

Molecular Weight |

367.5 g/mol |

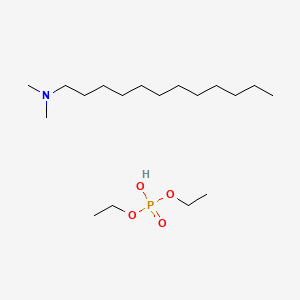

IUPAC Name |

diethyl hydrogen phosphate;N,N-dimethyldodecan-1-amine |

InChI |

InChI=1S/C14H31N.C4H11O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-3-7-9(5,6)8-4-2/h4-14H2,1-3H3;3-4H2,1-2H3,(H,5,6) |

InChI Key |

OPWRMKRLIONGIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.CCOP(=O)(O)OCC |

Origin of Product |

United States |

Theoretical Considerations in Salt Formation Mechanisms

The formation of Diethyl Hydrogen Phosphate (B84403), compound with N,N-dimethyldodecylamine (1:1) is a classic acid-base neutralization reaction. The mechanism is best understood through the lens of Brønsted-Lowry acid-base theory, which defines an acid as a proton (H⁺) donor and a base as a proton acceptor.

In this specific reaction, Diethyl Hydrogen Phosphate acts as the Brønsted-Lowry acid. The presence of a hydroxyl group bonded to the phosphorus atom is acidic due to the electron-withdrawing nature of the phosphoryl group (P=O) and the electronegativity of the adjacent oxygen atoms. This polarization facilitates the dissociation of the proton.

Conversely, N,N-dimethyldodecylamine serves as the Brønsted-Lowry base. The nitrogen atom in the tertiary amine possesses a lone pair of electrons, which can readily accept a proton. The long dodecyl chain does not significantly hinder the basicity of the amine functional group.

The reaction proceeds via the transfer of a proton from the hydroxyl group of Diethyl Hydrogen Phosphate to the lone pair of electrons on the nitrogen atom of N,N-dimethyldodecylamine. This results in the formation of two ionic species: the diethyl phosphate anion and the N,N-dimethyldodecylammonium cation. These oppositely charged ions are held together by electrostatic attraction, forming the stable salt, Einecs 229-202-9.

The general equation for this salt formation can be represented as:

(C₂H₅O)₂P(O)OH + (CH₃)₂N(C₁₂H₂₅) → [(C₂H₅O)₂P(O)O]⁻ + [(CH₃)₂NH(C₁₂H₂₅)]⁺

This type of salt formation is a common and well-established principle in organic chemistry, frequently utilized in the synthesis of various alkylammonium salts of organic acids.

Reported Synthetic Routes for Diethyl Hydrogen Phosphate, Compound with N,n Dimethyldodecylamine 1:1

While specific, detailed laboratory procedures for the synthesis of Einecs 229-202-9 are not extensively reported in readily available scientific literature, its preparation can be inferred from general methods for synthesizing alkylammonium phosphate (B84403) ester salts. The most direct and common approach involves the direct neutralization of Diethyl Hydrogen Phosphate with N,N-dimethyldodecylamine.

A general procedure for the preparation of alkanolamine salts of alkyl phosphate esters, which is analogous to the synthesis of the target compound, involves mixing the alkyl phosphate ester with a suitable amine base. google.com This process is typically straightforward and can often be carried out without the need for a solvent, or in the presence of an inert solvent if necessary to facilitate mixing and heat transfer.

A plausible synthetic route for Diethyl Hydrogen Phosphate, compound with N,N-dimethyldodecylamine (1:1) would involve the following steps:

Reactant Preparation : Equimolar amounts of Diethyl Hydrogen Phosphate and N,N-dimethyldodecylamine are measured.

Mixing : The reactants are combined in a suitable reaction vessel. Depending on the physical states of the reactants, gentle heating may be applied to ensure a homogeneous mixture. epo.org

Reaction : The acid-base reaction is typically exothermic. The mixture may be stirred to ensure complete reaction and to dissipate any generated heat. The reaction progress can be monitored by techniques such as titration to confirm the neutralization of the acid.

Isolation : As the product is a salt, it is likely to be a viscous liquid or a waxy solid at room temperature. If the reaction is performed without a solvent, the product is obtained directly after cooling. If a solvent is used, it would be removed under reduced pressure to yield the final product.

Given the nature of the reactants, the reaction is expected to proceed to completion with a high yield.

| Reactant/Product | Chemical Name | Formula | Molar Mass ( g/mol ) | Role |

| Starting Material 1 | Diethyl Hydrogen Phosphate | (C₂H₅O)₂P(O)OH | 154.10 | Acid |

| Starting Material 2 | N,N-Dimethyldodecylamine | (CH₃)₂N(C₁₂H₂₅) | 213.42 | Base |

| Product | Diethyl Hydrogen Phosphate, compound with N,N-dimethyldodecylamine (1:1) | C₁₈H₄₂NO₄P | 367.52 | Salt |

Analytical Characterization Techniques in Research

Chromatographic Methods for Compound Detection

Chromatographic techniques are essential for separating 3,4-Dichlorobenzoyl chloride from reaction mixtures and for assessing its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly applied methods.

Gas chromatography is frequently used to determine the purity of 3,4-Dichlorobenzoyl chloride. tcichemicals.comtcichemicals.com Purity levels are often specified as greater than 96.0% or 98.0% as determined by GC analysis. thermofisher.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of 3,4-Dichlorobenzoyl chloride and related compounds. While specific methods for 3,4-Dichlorobenzoyl chloride are often proprietary, a reverse-phase (RP) HPLC method for the similar compound 2,4-Dichlorobenzoyl chloride has been described. This method utilizes a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods are scalable and can be adapted for the analysis and purification of 3,4-Dichlorobenzoyl chloride.

| Technique | Purpose | Typical Findings/Specifications |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Purity often specified as >96.0% or >98.0%. thermofisher.comtcichemicals.comtcichemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and Purity Analysis | Reverse-phase methods are common for related compounds. sielc.com |

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of 3,4-Dichlorobenzoyl chloride. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3,4-Dichlorobenzoyl chloride shows characteristic absorption bands that confirm its structure. nist.govthermofisher.com The National Institute of Standards and Technology (NIST) provides reference IR spectra for this compound. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the detailed structure of organic molecules. For 3,4-Dichlorobenzoyl chloride, both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments are used for its characterization. chemicalbook.com These spectra provide information about the hydrogen and carbon environments within the molecule, allowing for unambiguous structural assignment.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of 3,4-Dichlorobenzoyl chloride. The mass spectrum of the compound is available in the NIST Chemistry WebBook. nist.gov This technique is also used in conjunction with chromatographic methods (e.g., LC-MS) for enhanced analytical specificity. bldpharm.com In one study, mass spectrometry was used alongside NMR and FTIR to confirm the structure of a derivative synthesized from 3,4-Dichlorobenzoyl chloride.

| Technique | Purpose | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of characteristic functional groups. nist.govthermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR provide data on the chemical environment of atoms. chemicalbook.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis | Provides the molecular weight and structural fragments. nist.gov |

Theoretical Studies and Computational Chemistry

Molecular Structure and Conformation Analysis

Computational analysis reveals that 3,4-Dihydroxy-5-nitrobenzaldehyde has a planar molecular structure. nih.gov The molecule consists of a benzene (B151609) ring substituted with a formyl (-CHO) group, two hydroxyl (-OH) groups, and a nitro (-NO2) group. nih.gov The planarity of the molecule is a significant feature, influencing its packing in the solid state and its interactions with other molecules. nih.gov

Structural parameters, such as bond lengths and angles, have been determined and are consistent with similar aromatic compounds. nih.gov The arrangement of the substituent groups (aldehyde, hydroxyls, and nitro group) on the benzene ring is critical for its chemical behavior. nih.gov Structure-activity relationship studies have highlighted that the aldehyde moiety, the catechol (dihydroxybenzene) moiety, and the specific positioning of the nitro group are all essential for its observed activities. nih.gov

Below is a table summarizing key identifiers and computed properties for 3,4-Dihydroxy-5-nitrobenzaldehyde.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydroxy-5-nitrobenzaldehyde | nih.govuq.edu.au |

| Molecular Formula | C7H5NO5 | nih.govuq.edu.auscbt.com |

| Molecular Weight | 183.12 g/mol | nih.govscbt.com |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])O)O)C=O | nih.gov |

| InChI Key | BBFJODMCHICIAA-UHFFFAOYSA-N | nih.govuq.edu.au |

| CAS Number | 116313-85-0 | scbt.com |

Intermolecular Interactions within the Compound Complex

The study of intermolecular interactions is essential for understanding the physicochemical behavior of 3,4-Dihydroxy-5-nitrobenzaldehyde in different environments. rasayanjournal.co.in In the solid state, the planar molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. These chains are further interconnected by C-H···O hydrogen bonds, creating layers. These layers are then linked by additional C-H···O bonds and C=O···π interactions, resulting in a three-dimensional supramolecular structure. nih.gov

In solution, particularly in a solvent like ethanol, both solute-solute and solute-solvent interactions occur. rasayanjournal.co.in These interactions can be investigated using techniques like ultrasonic interferometry, which measures properties such as adiabatic compressibility and intermolecular free length. rasayanjournal.co.in Such studies indicate that the nature and strength of these molecular interactions are dependent on the concentration of the solute. rasayanjournal.co.in The hydroxyl and nitro groups of the molecule are key sites for forming hydrogen bonds with polar solvents, which influences its solubility and reactivity in solution.

Applications in Chemical Research and Development

Utilization in Specialized Chemical Formulations

3,4-Dimethoxyphenethylamine is extensively utilized as a fundamental precursor in the synthesis of complex organic molecules and specialized chemical formulations. Its reactivity and structural motifs are leveraged by researchers to construct a variety of targeted compounds.

One of the primary applications of DMPEA is as an intermediate in the synthesis of isoquinolines and their derivatives. scbt.com This class of compounds is of significant interest in medicinal chemistry and pharmaceutical development. Furthermore, DMPEA is a key starting material for the synthesis of various alkaloids, such as Fibrauretin and tetrahydropalmatine, as well as for therapeutic agents like the cardiovascular drugs verapamil (B1683045) and bevantolol. google.comwikipedia.org

A notable area of research involves the use of DMPEA in the development of molecularly imprinted polymers (MIPs). These are highly cross-linked polymers engineered to have cavities with a specific shape and functionality that allows for the selective recognition of a target molecule. In one study, a derivative of phenethylamine (B48288), 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), was used as a template molecule with methacrylic acid (MAA) as a functional monomer to create MIPs. mdpi.comresearchgate.net This process, which can be carried out using thermal or microwave-assisted polymerization, results in a polymer matrix with a high affinity and selectivity for the target phenethylamine. mdpi.com This technology showcases the potential for creating tailored materials for the detection and analysis of specific psychoactive substances. researchgate.net

The synthesis of these MIPs involves a self-assembly process between the template molecule and the functional monomer, followed by polymerization. The resulting polymer is then washed to remove the template, leaving behind specific recognition sites. mdpi.com

| Parameter | Value/Condition mdpi.com |

| Template Molecule | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) |

| Functional Monomer | Methacrylic Acid (MAA) |

| Crosslinking Agent | Ethylene glycol dimethacrylate (EGDMA) |

| Polymerization Method | Thermal or Microwave-assisted |

| Porogen | Chloroform |

| Optimal Template:Monomer Ratio | 1:4 |

| Resulting Imprint Factor | 4.2 |

This interactive data table summarizes the typical parameters for the synthesis of molecularly imprinted polymers using a phenethylamine template.

Role in Material Science Research Contexts

The application of 3,4-Dimethoxyphenethylamine extends into the realm of material science, where its structural properties are harnessed to create novel functional materials.

A significant research avenue is the use of DMPEA in the formation of supramolecular soft materials. researchgate.net In one study, DMPEA was reacted with the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and its amino acid conjugates to synthesize a series of primary ammonium (B1175870) monocarboxylate (PAM) salts. researchgate.net A high percentage of these salts demonstrated the ability to form gels, indicating their potential as supramolecular gelators for applications such as self-drug delivery systems. researchgate.net The formation of these soft materials is driven by non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.net

| Component | Role in Supramolecular Gel Formation researchgate.net |

| 3,4-Dimethoxyphenethylamine (DMP) | Amine source for PAM salt formation |

| Naproxen (NAP) and its conjugates | Carboxylate source for PAM salt formation |

| Resulting Material | Primary Ammonium Monocarboxylate (PAM) salts |

| Observed Property | Gelation ability in 75% of synthesized salts |

This interactive data table outlines the components used in the synthesis of supramolecular gels incorporating 3,4-Dimethoxyphenethylamine.

Furthermore, derivatives of DMPEA are being explored in the development of advanced polymers. For instance, N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine, a derivative of DMPEA, has been identified as a chain-transfer agent in radical polymerizations. vulcanchem.com This allows for the control of molecular weight in the resulting polymers, a crucial factor in producing materials with specific properties. This application is particularly relevant in the creation of conductive polymers intended for use in flexible electronics. vulcanchem.com The inherent functional groups within DMPEA and its derivatives provide reaction sites that are valuable for the synthesis of a new generation of materials. smolecule.com The rising demand for specialty chemicals in sectors like polymers is expected to continue to drive research into the applications of DMPEA in material science. dataintelo.com

Environmental Behavior and Transformation Pathways

Considerations for Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical determine its distribution, concentration, and potential for long-term impact on ecosystems. For 2-Mercaptobenzothiazole (MBT), available data indicates it is a persistent substance. canada.ca

Persistence: MBT exhibits significant persistence in soil environments. Biodegradation in soil is generally a slow process, with studies reporting half-lives ranging from 92 to 248 days in three different standard soils. mst.dk This resistance to degradation suggests that MBT can accumulate in terrestrial systems following release. In aquatic environments, while biodegradation is also slow, other degradation processes can be more significant. mst.dk

Mobility: The mobility of MBT in soil is characterized as low to moderate. mst.dk Its movement through the soil column is influenced by soil properties, particularly pH. Leaching, the process by which the substance is transported through soil with water, is more probable in alkaline soils. mst.dk In acidic water, MBT may partially adsorb to sediment. mst.dk The potential for bioaccumulation, or the build-up of the substance in living organisms, is considered to be low. mst.dk

| Environmental Compartment | Finding | Reference |

|---|---|---|

| Overall | Considered persistent | canada.ca |

| Soil | Half-life: 92 to 248 days | mst.dk |

| Soil | Low to moderate mobility | mst.dk |

| Biota | Low bioaccumulation potential | mst.dk |

Potential Degradation Pathways in Aquatic Systems

In aquatic environments, 2-Mercaptobenzothiazole is subject to several transformation pathways, with photodegradation being particularly significant.

Photodegradation: MBT undergoes rapid photodegradation in surface waters when exposed to sunlight. mst.dk Direct photolysis of its anionic form can convert it into benzothiazole and 2-hydroxybenzothiazole. researchgate.net The major degradation products identified in photodegradation studies are benzothiazole and 2-benzothiazolesulfonic acid, with minor products including 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide. researchgate.net

The process can be significantly enhanced through photocatalysis. For instance, using titanium dioxide (TiO₂) catalysts, particularly when doped with neodymium ions (Nd³⁺), increases the degradation rate. acs.org This enhanced process can lead to the mineralization of MBT into inorganic compounds such as sulfate (SO₄²⁻), ammonium (B1175870) (NH₄⁺), and nitrate (NO₃⁻). acs.org

Biodegradation: Biodegradation of MBT in aquatic systems is generally a slow and often incomplete process, labeling it a "refractory biodegradable organic matter". mst.dkresearchgate.net One study observed a removal rate of 28.9% over 8 days, while another reported a relative degradation degree of 35.49%. researchgate.net

Under aerobic conditions, mixed microbial cultures can methylate MBT to form methylthiobenzothiazole. d-nb.info In sequencing batch reactors, MBT was transformed into benzothiazole sulfonic acid (BTSA), methylthiobenzothiazole (MTBT), and traces of dithiobisbenzothiazole (MBTS). d-nb.info Under anaerobic conditions, MBT was partially metabolized to benzothiazole (BT), and benzothiazole sulfonic acid was partially transformed to hydroxybenzothiazole (OHBT). d-nb.info

Other Pathways: MBT is readily oxidizable, particularly by strong oxidizing agents like ozone. mst.dk Advanced oxidation processes, such as gamma irradiation, have also been shown to effectively degrade MBT in aqueous solutions. daneshyari.com This process involves reactive radicals attacking the sulfur atoms of the molecule, leading to the release of sulfate ions and the formation of more biodegradable products. daneshyari.com

| Degradation Pathway | Key Intermediates and Products | Reference |

|---|---|---|

| Photodegradation | Benzothiazole, 2-Hydroxybenzothiazole, 2-Benzothiazolesulfonic acid | researchgate.netd-nb.info |

| Photocatalysis (TiO₂) | BT, OBT, BTSO₃, BTOSO₂, ASA, leading to mineralization (SO₄²⁻, NH₄⁺, NO₃⁻) | acs.org |

| Aerobic Biodegradation | Methylthiobenzothiazole (MTBT), Benzothiazole sulfonic acid (BTSA), Dithiobisbenzothiazole (MBTS) | d-nb.info |

| Anaerobic Biodegradation | Benzothiazole (BT), Hydroxybenzothiazole (OHBT) | d-nb.info |

Regulatory and Archival Context in Chemical Databases

Data Archiving and Accessibility for Research

The availability of scientific data is essential for research and for regulatory assessments of chemical substances. This data is often archived in publicly accessible databases.

For "diethyl hydrogen phosphate (B84403), compound with N,N-dimethyldodecylamine (1:1)," there are no dedicated entries in major public chemical databases such as PubChem and ChEMBL. However, extensive data is available for the individual component, "diethyl hydrogen phosphate."

PubChem: This database, maintained by the U.S. National Institutes of Health (NIH), contains a comprehensive record for diethyl hydrogen phosphate (CID 654). nih.gov The entry includes information on its chemical and physical properties, spectral data, and links to relevant research literature. It is identified as a metabolite in various organisms, including humans and mice. nih.gov

ChEMBL: An open-access database of bioactive molecules with drug-like properties, ChEMBL also has an entry for diethyl hydrogen phosphate (CHEMBL1232324). ebi.ac.uk This entry provides calculated physicochemical properties and links to related bioactivity data.

NIST Chemistry WebBook: The National Institute of Standards and Technology (NIST) provides access to chemical and physical property data. The WebBook contains an entry for diethyl hydrogen phosphate, including its CAS Registry Number (598-02-7) and spectroscopic data. nist.govnist.gov

The lack of a specific entry for the full compound in these major databases suggests that research data specifically on "diethyl hydrogen phosphate, compound with N,N-dimethyldodecylamine (1:1)" is limited or not easily accessible in the public domain. Researchers interested in the properties and activities of this compound would likely need to consult data for its individual components, diethyl hydrogen phosphate and N,N-dimethyldodecylamine, and potentially conduct their own studies. The accessibility of research data is a cornerstone of modern science, and the use of trustworthy digital repositories is encouraged to ensure the long-term preservation and usability of scientific information. openaire.eu

Future Research Directions and Unexplored Avenues

Methodological Advancements for Comprehensive Characterization

While standard analytical techniques are used to characterize TosMIC and its derivatives, future research could focus on developing and applying more advanced methodologies for a more comprehensive understanding of its reaction dynamics and intermediates.

Detailed Research Findings:

Advanced Spectroscopic and Crystallographic Studies: While techniques like NMR and HRMS are routinely used to confirm the structure of TosMIC reaction products, future studies could employ more advanced techniques. mdpi.comacs.org For instance, in-situ spectroscopic methods could provide real-time monitoring of reactions involving TosMIC, offering insights into transient intermediates and reaction kinetics. Advanced single-crystal X-ray diffraction studies can provide precise structural information on complex molecules synthesized using TosMIC, as has been demonstrated for polysubstituted 3-(isoxazol-5-yl)pyrroles. mdpi.com

Computational Modeling: Computational studies have already provided some insights into the reaction mechanisms involving TosMIC. Future research should focus on more sophisticated computational models to predict the reactivity and stereoselectivity of TosMIC in complex multi-component reactions. acs.org This could accelerate the discovery of new reactions and the design of novel catalysts.

Chiral Analysis: The development of chiral analogs of TosMIC has opened up possibilities for asymmetric synthesis. tandfonline.com Future research should focus on developing more efficient and accurate methods for the analysis of enantiomeric purity of the products obtained from these reactions.

| Technique | Application in TosMIC Research | Potential Advancements |

| In-situ Spectroscopy (e.g., FlowNMR) | Real-time monitoring of reaction progress. | Elucidation of transient intermediates and reaction kinetics. |

| Advanced X-ray Crystallography | Determination of the three-dimensional structure of complex products. mdpi.com | High-resolution structural data for guiding rational drug design. |

| Computational Chemistry | Prediction of reaction pathways and transition states. | Development of predictive models for catalyst and substrate design. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Enhanced resolution and sensitivity for complex chiral molecules. |

Emerging Applications in Novel Chemical Systems

The versatility of TosMIC as a synthon continues to inspire the development of new synthetic methodologies and the construction of complex molecular architectures. tandfonline.comrsc.org

Detailed Research Findings:

Multicomponent Reactions (MCRs): TosMIC is a valuable component in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. acs.org Future research will likely focus on the development of novel MCRs involving TosMIC to access new classes of compounds with potential biological activity. acs.org The ability of isocyanides to react with both nucleophiles and electrophiles at the same carbon atom is key to their utility in MCRs. acs.org

Synthesis of Complex Heterocycles: TosMIC is widely used in the synthesis of various heterocyclic compounds, including pyrroles, oxazoles, and imidazoles. mdpi.comrsc.orgresearcher.liferesearchgate.net Recent research has demonstrated its use in the synthesis of more complex and fused heterocyclic systems, such as 2,3'-bipyrroles and pyrroloazepinone derivatives. researcher.life Future work will likely explore the synthesis of even more intricate and biologically relevant heterocyclic scaffolds. rsc.orgresearchgate.net

Natural Product Synthesis: TosMIC has been employed in the total synthesis of several natural products. rsc.org Future research will likely see its application in the synthesis of increasingly complex and pharmacologically important natural products.

Materials Science: An emerging application of TosMIC is in materials science, where it has been used as an electrolyte additive to form a stable cathode/electrolyte interface in high-voltage lithium-ion batteries. researcher.life This points towards a new and promising area of research for this versatile compound.

| Application Area | Specific Use of TosMIC | Future Potential |

| Medicinal Chemistry | Synthesis of HIV-1 attachment inhibitors and other pharmacologically active compounds. chemicalbook.com | Design and synthesis of novel drug candidates with improved efficacy and pharmacokinetic properties. chemicalbook.com |

| Heterocyclic Chemistry | Building block for pyrroles, oxazoles, imidazoles, and fused systems. mdpi.comrsc.orgresearchgate.net | Access to novel and complex heterocyclic scaffolds for various applications. rsc.orgresearcher.life |

| Multicomponent Reactions | Key reagent in Ugi and Passerini reactions. acs.org | Development of new MCRs for diversity-oriented synthesis. acs.org |

| Materials Science | Electrolyte additive in lithium-ion batteries. researcher.life | Exploration of other applications in functional materials and polymer chemistry. |

Q & A

Basic Research Questions

Q. What are the key steps for identifying and characterizing Einecs 229-202-9 using spectroscopic methods?

- Methodological Answer : Begin with a literature review to identify established spectroscopic techniques (e.g., NMR, IR, mass spectrometry). Validate findings against existing databases and ensure purity via chromatographic methods. For novel compounds, provide full spectral data and cross-reference with synthetic intermediates. Reproducibility requires detailed documentation of instrumentation parameters (e.g., solvent, temperature) and calibration standards .

Q. How can researchers design reproducible synthesis protocols for this compound?

- Methodological Answer :

Literature Synthesis : Review prior synthetic routes, noting yields, catalysts, and reaction conditions.

Parameter Optimization : Systematically vary temperature, solvent, and stoichiometry while tracking purity and yield.

Validation : Use analytical techniques (HPLC, elemental analysis) to confirm product identity.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use liquid-liquid extraction or solid-phase extraction to isolate the compound.

- Quantification : Employ HPLC-MS with internal standards for sensitivity, or GC-MS for volatile derivatives.

- Validation : Assess recovery rates, detection limits, and matrix effects using spiked samples. Cross-validate with independent methods (e.g., UV-Vis) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

Meta-Analysis : Compare experimental conditions (pH, temperature, solvent) across studies to identify confounding variables.

Controlled Replication : Reproduce conflicting experiments under standardized conditions.

Statistical Evaluation : Apply error analysis (e.g., confidence intervals) to assess data variability.

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What computational strategies are effective for modeling the molecular interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities with target proteins.

- MD Simulations : Apply GROMACS or NAMD to analyze conformational stability under physiological conditions.

- Validation : Compare computational results with experimental data (e.g., crystallography, kinetic assays).

- Document force fields, solvation models, and convergence criteria to ensure reproducibility .

Q. How can interdisciplinary approaches enhance the study of this compound’s ecological impact?

- Methodological Answer :

Experimental Design : Combine ecotoxicology assays (e.g., algal growth inhibition) with analytical chemistry to track bioaccumulation.

Data Integration : Use GIS tools to map contamination sources and statistical models (PCA, ANOVA) to correlate environmental factors.

Peer Review : Engage experts in chemistry, ecology, and data science to critique methodology and interpretations .

Data Presentation and Analysis

Guidelines for Methodological Rigor

- Reproducibility : Follow journal-specific protocols for experimental details (e.g., Beilstein Journal’s requirements for compound characterization) .

- Data Interpretation : Avoid overgeneralization; explicitly state limitations (e.g., in vitro vs. in vivo relevance) .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.